4-Chloro-3-nitrobenzene-1-carbothioamide
Description
4-Chloro-3-nitrobenzene-1-carbothioamide is a substituted benzene derivative featuring a carbothioamide (-C(=S)-NH₂) functional group at position 1, a nitro (-NO₂) group at position 3, and a chloro (-Cl) substituent at position 2. This compound belongs to a class of aromatic thioamides, which are structurally analogous to benzamides but with sulfur replacing the oxygen in the carbonyl group. Thioamides generally exhibit distinct electronic and steric properties compared to their amide counterparts, influencing their reactivity, biological activity, and solubility .
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
4-chloro-3-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13) |
InChI Key |
WVOVMLDBCPPSGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzene-1-carbothioamide typically involves the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene, followed by the introduction of the carbothioamide group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The resulting 4-chloro-3-nitrobenzene is then reacted with thiourea under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced separation techniques, such as crystallization and distillation, is common to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.
Major Products Formed:
Reduction: 4-Chloro-3-aminobenzene-1-carbothioamide.
Substitution: 4-Hydroxy-3-nitrobenzene-1-carbothioamide, 4-Methoxy-3-nitrobenzene-1-carbothioamide.
Scientific Research Applications
4-Chloro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbothioamide groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Chloro vs. Methoxy
A key analog is 4-Methoxy-3-nitrobenzene-1-carbothioamide (CAS 175277-84-6, C₈H₈N₂O₃S) . The substitution of chlorine with methoxy (-OCH₃) alters electronic and steric properties:
- Electron-Withdrawing vs. Electron-Donating Effects : The chloro group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring, whereas methoxy is electron-donating (+M effect), increasing resonance stabilization. This difference impacts reactivity in electrophilic substitution reactions and hydrogen-bonding interactions.
- Biological Implications : Chloro-substituted aromatics are often associated with enhanced lipophilicity and membrane permeability, while methoxy groups may improve solubility in polar solvents .
Functional Group Variations: Thioamide vs. Amide
N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃) replaces the carbothioamide group with a conventional amide (-C(=O)-NH-). Key distinctions include:
- Synthesis : Amides are typically synthesized via Schotten-Baumann reactions (e.g., acyl chloride + amine) , whereas thioamides may require thionation agents like Lawesson’s reagent or phosphorus pentasulfide.
Core Structure Differences: Benzene vs. Benzothiophene
The compound 4-[(3-Chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide incorporates a benzothiophene core instead of benzene. This modification introduces:
- Extended π-Conjugation : Benzothiophene enhances absorption in the visible spectrum, relevant for optoelectronic applications.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Group |
|---|---|---|---|---|
| 4-Chloro-3-nitrobenzene-1-carbothioamide | C₇H₅ClN₂O₂S | 232.65 | Cl (4), NO₂ (3) | Carbothioamide (1) |
| 4-Methoxy-3-nitrobenzene-1-carbothioamide | C₈H₈N₂O₃S | 212.23 | OCH₃ (4), NO₂ (3) | Carbothioamide (1) |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 308.73 | Cl (3), NO₂ (4) | Amide |
Research Findings and Limitations
- Toxicity Profile: Chloronitrobenzene derivatives (e.g., 1-Chloro-3-nitrobenzene, CAS 121-73-3) are classified as possible carcinogens (IARC Group 2B) . The carbothioamide group may mitigate toxicity by altering metabolic pathways, but direct evidence is lacking.
- Synthetic Challenges : Thioamides are prone to desulfurization under acidic conditions, necessitating careful optimization of reaction conditions .
- Data Gaps: No direct studies on the target compound’s crystallography or bioactivity were identified in the evidence. Further experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
